4-Amino-2-chlorophenethyl pyrimidine-5-carboxylate
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Overview
Description
4-Amino-2-chlorophenethyl pyrimidine-5-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with amino, chloro, and phenethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chlorophenethyl pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with guanidine to yield the pyrimidine ring. Subsequent functionalization steps introduce the amino and phenethyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chlorophenethyl pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted pyrimidines, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Amino-2-chlorophenethyl pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-chlorophenethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro substituents play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The phenethyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chloropyrimidine: Shares the pyrimidine core but lacks the phenethyl group.
2-Amino-4-chloropyrimidine: Similar structure but with different substitution pattern.
4-Amino-5-bromo-2-chloropyrimidine: Contains a bromine atom instead of the phenethyl group.
Uniqueness
4-Amino-2-chlorophenethyl pyrimidine-5-carboxylate is unique due to the presence of the phenethyl group, which can significantly influence its biological activity and physicochemical properties. This structural feature distinguishes it from other pyrimidine derivatives and may confer specific advantages in terms of binding affinity and selectivity for molecular targets.
Properties
Molecular Formula |
C13H12ClN3O2 |
---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
2-(4-amino-2-chlorophenyl)ethyl pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H12ClN3O2/c14-12-5-11(15)2-1-9(12)3-4-19-13(18)10-6-16-8-17-7-10/h1-2,5-8H,3-4,15H2 |
InChI Key |
OSSNUSBCKSGESD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)CCOC(=O)C2=CN=CN=C2 |
Origin of Product |
United States |
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